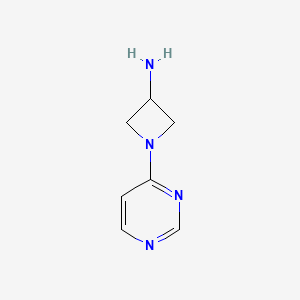

1-(Pyrimidin-4-yl)azetidin-3-amine

説明

The Azetidine (B1206935) Motif: A Gateway to Novel Chemical Space

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered considerable attention in medicinal chemistry for several key reasons. researchgate.netrsc.orgrsc.org Its strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding by reducing the entropic penalty upon binding. rsc.org This structural constraint also introduces a three-dimensional character to otherwise flat molecules, a desirable trait for exploring complex biological targets. researchgate.net

Furthermore, the azetidine scaffold is recognized for its metabolic stability and its ability to act as a bioisosteric replacement for other, less stable or more lipophilic groups. vulcanchem.com The nitrogen atom within the ring provides a convenient point for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening. rsc.org The synthetic accessibility of functionalized azetidines has also improved in recent years, making them more attractive as building blocks in drug discovery programs. rsc.orgrsc.org

The Pyrimidine (B1678525) Nucleus: A Privileged Scaffold in Biology and Medicine

The pyrimidine ring is a cornerstone of medicinal chemistry, largely due to its prevalence in nature as a core component of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents. The pyrimidine scaffold is a common feature in numerous clinically approved drugs, including anticancer agents, antivirals, and antibiotics.

The versatility of the pyrimidine ring lies in its capacity for substitution at multiple positions, enabling fine-tuning of its electronic and steric properties to achieve desired biological activities. researchgate.net Pyrimidine-based compounds are known to interact with a multitude of biological targets, including a variety of enzymes and receptors. nih.gov Their ability to participate in hydrogen bonding and other non-covalent interactions makes them effective pharmacophores for inhibiting protein kinases, which are crucial targets in oncology and inflammatory diseases.

Structure

3D Structure

特性

IUPAC Name |

1-pyrimidin-4-ylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNPDKATLWINGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for the Investigation of 1 Pyrimidin 4 Yl Azetidin 3 Amine As a Research Scaffold

The strategic combination of the azetidine (B1206935) and pyrimidine (B1678525) moieties in 1-(Pyrimidin-4-yl)azetidin-3-amine provides a strong rationale for its investigation as a versatile research scaffold. The pyrimidine ring can act as a "warhead" that interacts with the target protein, while the azetidine ring serves as a rigid and tunable linker, orienting the pyrimidine and other potential substituents in a defined three-dimensional space. The primary amine on the azetidine ring offers a further point for diversification, allowing for the exploration of structure-activity relationships (SAR).

Overview of Current Academic Research Landscape Pertaining to 1 Pyrimidin 4 Yl Azetidin 3 Amine and Its Derivatives

Established Synthetic Routes to this compound

Established methods for the synthesis of this compound typically involve the sequential construction of the molecule from basic building blocks.

Multi-Step Synthesis Approaches from Commercial Precursors

The construction of this compound often begins with readily available starting materials. A common strategy involves the initial synthesis of a protected 3-aminoazetidine derivative, which is then coupled with a suitable pyrimidine species.

One general approach starts with the synthesis of 1-benzhydrylazetidin-3-ol (B14779), which is commercially available. This precursor can be converted to 3-amino-1-benzhydrylazetidine. researchgate.net The benzhydryl group serves as a protecting group for the azetidine nitrogen. The synthesis proceeds through the mesylation of the hydroxyl group, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. researchgate.net

A streamlined, two-step process for a similar compound, 3-amino-1-benzhydrylazetidine, has been described. researchgate.net In this process, 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride. The resulting mesylate is then treated with aqueous ammonium (B1175870) hydroxide (B78521) under pressure to yield the desired 3-amino-1-benzhydrylazetidine. researchgate.net

Following the formation of the protected 3-aminoazetidine, the subsequent key step is the nucleophilic aromatic substitution reaction with a 4-halopyrimidine, typically 4-chloropyrimidine. The reaction is usually carried out in the presence of a base to facilitate the coupling. Finally, deprotection of the amine and the azetidine nitrogen (if a protecting group like benzhydryl is used) affords the target compound, this compound.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 1-Benzhydrylazetidin-3-ol, Methanesulfonyl chloride | Triethylamine, Acetonitrile | 1-Benzhydrylazetidin-3-yl methanesulfonate |

| 2 | 1-Benzhydrylazetidin-3-yl methanesulfonate, Ammonium hydroxide | Isopropanol, ~70°C (Parr reactor) | 3-Amino-1-benzhydrylazetidine |

| 3 | 3-Amino-1-benzhydrylazetidine, 4-Chloropyrimidine | Base (e.g., Diisopropylethylamine), Solvent (e.g., DMSO) | 1-(Pyrimidin-4-yl)-N-benzhydrylazetidin-3-amine |

| 4 | 1-(Pyrimidin-4-yl)-N-benzhydrylazetidin-3-amine | Deprotection agent (e.g., H₂, Pd/C or acid) | This compound |

Convergent and Divergent Synthesis Strategies for Structural Elaboration

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound and its analogues.

In a convergent approach , the pyrimidine and azetidine rings would be synthesized separately and then coupled together in a late-stage reaction. This allows for the independent modification of each heterocyclic core before the final assembly, enabling the rapid generation of a library of analogues. For instance, various substituted 4-halopyrimidines can be prepared and coupled with a common 3-aminoazetidine intermediate.

A divergent approach , on the other hand, would involve the initial synthesis of the core this compound structure, followed by the introduction of various functional groups. For example, the primary amine of the target compound could be further functionalized through acylation, alkylation, or other amine derivatization reactions to produce a diverse set of final products. This strategy is particularly useful for exploring the structure-activity relationship of substituents at the 3-amino position of the azetidine ring. A highly divergent synthesis of 3-aminotetrahydropyridines has been reported, showcasing a strategy that could be conceptually adapted. nih.gov

Novel Synthetic Methodologies for Enhanced Efficiency and Yield in Research Scale Production

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of heterocyclic compounds, which are applicable to the production of this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine-Azetidine Linkage Formation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen bonds. nih.govresearchgate.netdntb.gov.uanih.govresearchgate.net For the synthesis of this compound, palladium- or copper-catalyzed Buchwald-Hartwig amination reactions could be employed to form the crucial bond between the pyrimidine ring and the azetidine nitrogen.

This approach would involve the reaction of a 4-halopyrimidine with a protected 3-aminoazetidine in the presence of a palladium or copper catalyst, a suitable ligand, and a base. These reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional nucleophilic aromatic substitution. researchgate.net

| Catalyst System | Reactants | Conditions | Advantage |

| Palladium-based (e.g., Pd₂(dba)₃, DPPF) | 4-Halopyrimidine, 3-Aminoazetidine derivative | Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene) | High efficiency and broad substrate scope. researchgate.net |

| Copper-based (e.g., CuI, ligand) | 4-Halopyrimidine, 3-Aminoazetidine derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Cost-effective and useful for specific substrates. |

Stereoselective Synthesis of Azetidine Derivatives and Chiral Control

For applications where a specific stereoisomer of this compound is required, stereoselective synthesis of the azetidine ring is crucial. Chiral 3-aminoazetidine derivatives can be prepared from chiral starting materials, such as amino acids. nih.gov For instance, enantiomerically pure amino acids can be converted into chiral α-chloroaldehydes, which then undergo a stereoselective Staudinger synthesis to form chiral β-lactams. nih.gov These β-lactams can be further transformed into the desired chiral 3-aminoazetidines. nih.gov

Another approach involves the use of chiral catalysts to induce stereoselectivity. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral ketones can then be converted to the corresponding chiral amines.

Lanthanide triflates, such as La(OTf)₃, have also been reported to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines, offering another potential route for stereocontrolled synthesis. frontiersin.org

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. rasayanjournal.co.inresearchgate.netmdpi.comresearchgate.netnih.gov For the synthesis of pyrimidine derivatives, this includes the use of microwave-assisted synthesis, solvent-free reaction conditions, and multicomponent reactions. rasayanjournal.co.inresearchgate.netresearchgate.net

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. rasayanjournal.co.in The synthesis of the pyrimidine core or the coupling reaction could potentially be accelerated using this technology. Solvent-free approaches, such as ball milling or "grindstone chemistry," offer advantages by minimizing waste and simplifying product purification. rasayanjournal.co.in Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, provide an atom-economical and efficient way to construct heterocyclic systems. rasayanjournal.co.innih.gov While not yet specifically reported for this compound, the application of these green methodologies to its synthesis is a promising area for future research.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions rapidly and efficiently. rasayanjournal.co.in | Acceleration of the pyrimidine-azetidine coupling step. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or ball milling. rasayanjournal.co.in | Solid-state synthesis of precursors or the final coupling reaction. |

| Multicomponent Reactions | Combining three or more starting materials in a one-pot reaction to form the product. rasayanjournal.co.innih.gov | A one-pot synthesis of a functionalized pyrimidine ring. |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.inmdpi.com | Performing reaction steps in aqueous media or recyclable ionic liquids. |

An in-depth analysis of the synthetic methodologies and chemical transformations involving the chemical compound this compound reveals a scaffold of significant interest in medicinal chemistry. The strategic functionalization and derivatization of this molecule are pivotal for exploring its chemical space and developing analogs for structure-activity relationship (SAR) studies.

Computational Chemistry and in Silico Investigations of 1 Pyrimidin 4 Yl Azetidin 3 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn dictates the molecule's reactivity and spectroscopic characteristics. nih.govacs.orgresearchgate.net

For a molecule like 1-(Pyrimidin-4-yl)azetidin-3-amine, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO energy is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.net This map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the amino group would present a nucleophilic character.

While specific calculated values for this compound are not readily found, studies on related pyrimidine derivatives provide insights. For instance, DFT calculations on other pyrimidine-containing compounds have been used to successfully predict their spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental data. nih.govacs.org

Table 1: Predicted Physicochemical Properties of Pyrimidine and Azetidine (B1206935) Analogs

| Property | 1-(pyridin-4-yl)azetidin-3-amine uni.lu | Azetidine nih.gov |

| Molecular Formula | C8H11N3 | C3H7N |

| Molecular Weight | 149.19 g/mol | 57.09 g/mol |

| XlogP (predicted) | -0.1 | -0.1 |

| pKa (conjugate acid) | Not available | 11.29 |

This table presents predicted data for a close analog, 1-(pyridin-4-yl)azetidin-3-amine, and the parent azetidine ring to provide context due to the lack of specific experimental or calculated data for this compound.

Conformational Analysis and Energy Landscape Mapping of this compound and its Analogs

Conformational analysis is vital for understanding the three-dimensional structure of a molecule, which is intrinsically linked to its biological activity. The flexibility of this compound arises from the rotational freedom around the single bonds connecting the pyrimidine ring to the azetidine ring and the conformation of the azetidine ring itself.

Mapping the conformational energy landscape involves identifying all stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. This can be achieved through systematic or stochastic conformational searches followed by geometry optimization and energy calculations using quantum mechanical methods. While detailed conformational analysis of this compound is not published, studies on related substituted azetidine and pyrimidine systems highlight the importance of such analyses in rationalizing biological activity. nih.govacs.org

Molecular Docking and Dynamics Simulations with Hypothesized Biological Targets in Research Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. researchgate.net This is crucial for understanding the potential mechanism of action and for designing more potent and selective inhibitors. Given that pyrimidine and azetidine moieties are present in many kinase inhibitors, it is plausible to hypothesize that this compound could interact with the ATP-binding site of various kinases. evitachem.com

In the absence of specific docking studies for this compound, we can look at research on its close analog, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, which has been investigated as a histamine (B1213489) H3 receptor agonist. nih.govnih.govacs.org Docking studies of this analog revealed key interactions with amino acid residues in the receptor's binding pocket, providing a structural basis for its observed activity. nih.gov

Molecular dynamics (MD) simulations can further refine the docking poses and provide insights into the stability of the ligand-protein complex over time. MD simulations can reveal dynamic changes in the protein and ligand, offering a more realistic picture of the binding event.

Table 2: Illustrative Docking Study Results for a Pyrimidine-Azetidine Analog

| Compound | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Illustrative) |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine | Histamine H3 Receptor | D114, E206 | High |

This table is based on findings for an analog and is for illustrative purposes to demonstrate the type of data generated from molecular docking studies. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for activity.

To develop a QSAR model for a series of pyrimidinyl-azetidine derivatives, a dataset of compounds with measured biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) can then be used to build the model. nih.gov

While no specific QSAR studies on this compound were found, QSAR analyses have been successfully applied to other classes of pyrimidine derivatives to predict their anticancer and other biological activities. nih.govresearchgate.net Such studies can guide the design of more potent analogs by suggesting modifications that enhance the desired properties.

Virtual Screening Applications for Identifying Novel Interactions and Binding Pockets

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govoptibrium.com This approach can be either ligand-based or structure-based.

In a ligand-based virtual screen, a known active molecule is used as a template to find other molecules with similar properties. In a structure-based virtual screen, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity.

Although this compound has not been explicitly identified as a hit in published virtual screening campaigns, its structural features make it a candidate for inclusion in screening libraries. asinex.com Screening libraries containing diverse heterocyclic compounds are routinely used in the search for novel inhibitors of various enzymes and receptors. asinex.com The identification of this compound or its close analogs in a virtual screening hit list would warrant further experimental investigation to validate the predicted activity.

Biological and Biomedical Research Applications of 1 Pyrimidin 4 Yl Azetidin 3 Amine and Its Analogs

Investigation of Molecular Targets and Mechanism of Action at the Cellular and Subcellular Level

Research into 1-(pyrimidin-4-yl)azetidin-3-amine and its analogs has primarily centered on their interaction with G protein-coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling.

Enzyme Inhibition, Activation, and Kinetic Studies

While the primary focus has been on receptor interactions, studies have also considered the metabolic stability and potential for enzyme inhibition of these compounds. For instance, a key analog, VUF16839 (14d), was evaluated for its activity on cytochrome P450 enzymes, demonstrating weak inhibition which is a favorable characteristic for a potential drug candidate. nih.govnih.gov

Receptor Binding and Functional Modulation Assays

The histamine (B1213489) H3 receptor (H3R) has been identified as a primary molecular target for a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogs. nih.govacs.org The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, and dopamine. nih.gov

An in-house screening campaign first identified the non-imidazole compound 11b (4-(3-azetidin-1-yl)pyrimidin-2-amine) as a partial agonist for the H3R. nih.govacs.org This led to the synthesis and evaluation of a series of analogs to explore their binding affinity and functional activity.

Binding affinities were determined using [³H]Nα-methylhistamine displacement assays on human H3R expressed in HEK293T cell homogenates. nih.gov Functional agonism was assessed using a cyclic adenosine (B11128) monophosphate (cAMP) response element (CRE)-luciferase reporter gene assay. nih.govnih.gov Several analogs were identified as high-affinity, full agonists of the H3R. nih.gov

One of the most potent compounds to emerge from these studies was VUF16839 (14d), which exhibited a high binding affinity (pKi = 8.5) and potent full agonism (pEC50 = 9.5) at the human H3R. nih.govnih.govacs.org Notably, this compound displayed selectivity for the H3R over the H1, H2, and, to a lesser extent, the H4 receptors. nih.gov

Table 1: In Vitro Pharmacological Data of Selected 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Analogs at the Human Histamine H3 Receptor

| Compound | R¹ | R² | pKi (hH3R) | pEC50 (hH3R) | Intrinsic Activity (α) |

| 11b | Me | H | 7.0 | 7.3 | 0.6 |

| 14a | H | H | 8.0 | 8.2 | 1.0 |

| 14b | H | Me | 8.2 | 8.8 | 1.0 |

| 14c | H | Et | 8.3 | 9.0 | 1.0 |

| VUF16839 (14d) | H | nPr | 8.5 | 9.5 | 1.0 |

| 14e | H | nBu | 8.4 | 9.1 | 1.0 |

Data sourced from a study on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as H3R agonists. nih.gov

Protein-Ligand Interaction Studies and Binding Thermodynamics

To understand the molecular basis for the high affinity and agonist activity of these compounds, computational studies, including molecular docking and molecular dynamics (MD) simulations, were performed. nih.gov A homology model of the H3R, based on the crystal structure of the H1R, was used for these investigations. nih.gov

The proposed binding mode of the key compound VUF16839 (14d) indicated that it engages with key amino acid residues within the H3R binding pocket, in a manner similar to the endogenous ligand, histamine. nih.govacs.org The simulations suggested that the azetidine (B1206935) side chain plays a crucial role in the effective activation of the H3R by this class of compounds. acs.org

Cell-Based Assays for Signaling Pathway Modulation and Phenotypic Screening

The functional activity of this compound analogs as H3R agonists was confirmed through cell-based assays that measured the modulation of downstream signaling pathways. The primary assay used was a CRE-luciferase reporter gene assay in HEK293T cells expressing the human H3R. nih.govnih.gov Agonist activation of the H3R leads to a decrease in forskolin-stimulated cAMP levels, which in turn reduces the expression of the luciferase reporter gene. This assay allowed for the quantification of both the potency (pEC50) and efficacy (intrinsic activity, α) of the compounds. nih.gov

Role as a Chemical Probe in Biological Systems Research for Pathway Elucidation

The development of potent and selective non-imidazole H3R agonists, such as VUF16839 (14d), provides valuable tools for the scientific community. nih.govnih.govacs.org These compounds can be used as chemical probes to investigate the physiological and pathophysiological roles of the H3R in various biological systems. nih.gov

The availability of a non-imidazole agonist is particularly significant as it offers a different chemical scaffold compared to the traditional imidazole-based ligands, which can sometimes be associated with off-target effects. nih.gov The excellent in vitro and in vivo pharmacological profile of VUF16839 makes it a promising tool for elucidating the complex roles of the H3R in processes such as cognition, sleep-wake cycles, and neurotransmitter release. nih.govnih.gov An in vivo study in mice demonstrated that VUF16839 induced an amnesic effect in a social recognition test, consistent with the known role of H3R agonism in cognitive processes. nih.govnih.gov

Preclinical Lead Optimization and Advanced Structure-Activity Relationship (SAR) Studies in Drug Discovery Research

Extensive SAR studies have been conducted on the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold to optimize its affinity, potency, and drug-like properties. nih.govacs.org These studies have systematically explored the impact of substitutions on both the pyrimidine (B1678525) ring and the amino group of the azetidine moiety.

Key SAR findings include:

Substitution on the Pyrimidine Ring (R¹): Reducing the size of the substituent at the 6-position of the pyrimidine ring generally led to an improvement in both binding affinity (pKi) and functional potency (pEC50) at the H3R. nih.gov For example, analogs with a hydrogen at the R¹ position (e.g., 14a-e ) showed higher affinity and potency compared to the methyl-substituted analog 11b . nih.gov

Substitution on the Azetidine Amino Group (R²): The nature of the alkyl substitution on the 3-amino group of the azetidine ring had a significant impact on agonist potency. nih.gov A clear trend was observed where increasing the alkyl chain length from hydrogen to n-propyl resulted in a progressive increase in both affinity and potency, with the n-propyl substituted analog VUF16839 (14d) being the most potent. nih.gov Further increasing the chain length to n-butyl (14e ) resulted in a slight decrease in activity. nih.gov

These detailed SAR studies have been instrumental in the lead optimization process, leading to the identification of compounds with nanomolar potency, good metabolic stability, and in vivo activity, highlighting the potential of this chemical class for further development in drug discovery programs targeting the H3R. nih.govnih.gov

Exploration of Therapeutic Potential in Specific Disease Models at the Research Level

The therapeutic potential of this compound and its analogs is an area of growing interest in biomedical research. Scientists are actively investigating these compounds across various disease models, with a significant focus on their interactions with central nervous system targets. While research in neuropsychiatric disorders is the most prominent, preliminary explorations into other areas such as oncology, infectious diseases, and inflammation are also underway.

Research in Neuropsychiatric Disorders and Central Nervous System Targets

Research has identified analogs of this compound as potent modulators of the histamine H3 receptor (H3R), a key target in the central nervous system (CNS) implicated in various physiological and pathological processes. The H3R acts as both an autoreceptor and a heteroreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine, serotonin, noradrenaline, and dopamine. nih.gov Its expression in brain regions such as the cortex, striatum, and hippocampus makes it a crucial regulator of sleep-wake cycles, cognition, and food intake. nih.gov

An in-house screening campaign identified the non-imidazole compound, 4-(3-azetidin-1-yl)pyrimidin-2-amine, as a partial H3R agonist. nih.govacs.orgnih.gov This discovery prompted further investigation into the structure-activity relationships of its analogs. nih.govnih.gov A series of these compounds were synthesized and evaluated for their ability to act as H3R agonists using a cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay. nih.govnih.gov

This research led to the identification of several non-imidazole full agonists with varying potencies, influenced by the alkyl substitution pattern on the basic amine. nih.govnih.gov One key compound, VUF16839 , emerged from this series, demonstrating nanomolar on-target activity. nih.govnih.gov Further in vivo evaluation of VUF16839 in a social recognition test in mice revealed an amnesic effect at a dose of 5 mg/kg administered intraperitoneally. nih.govnih.govacs.org This finding highlights the potential of this class of compounds to modulate cognitive processes through H3R agonism. The proposed binding mode of VUF16839 at the H3R suggests key interactions similar to those of the endogenous ligand, histamine. nih.govnih.gov

Interactive Data Table: In Vitro and In Vivo Activity of this compound Analogs at the Histamine H3 Receptor

| Compound | R¹ | R² | R³ | pKᵢ (hH₃R) | pEC₅₀ (hH₃R) | Intrinsic Activity (α) | In Vivo Effect (Social Recognition in Mice) |

| 11b | iPr | Me | H | 7.9 | 7.9 | 0.6 | Not Reported |

| 14a | H | H | H | 8.2 | 8.4 | 0.9 | Not Reported |

| 14b | H | Me | H | 8.8 | 8.7 | 1.0 | Not Reported |

| VUF16839 (14d) | H | Et | H | 8.5 | 9.5 | 1.0 | Amnesic effect at 5 mg/kg i.p. |

| 14i | H | Me | Me | 7.7 | 7.9 | 0.5 | Not Reported |

Data sourced from a study on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as high-affinity non-imidazole histamine H3 receptor agonists. nih.govacs.orgnih.gov

Oncological Research and Anti-Cancer Mechanisms

Anti-Infective Research and Antimicrobial Activity

Similarly, dedicated research into the anti-infective properties and antimicrobial activity of this compound and its close analogs is not extensively documented in publicly accessible scientific databases. Although pyrimidine derivatives have been explored for their potential as antimicrobial agents, specific data relating to this compound is not available.

Inflammation and Immunomodulation Research

There is no significant body of research available that specifically investigates the role of this compound or its immediate analogs in inflammation and immunomodulation. While the histamine H3 receptor, a target for analogs of this compound, can play a role in inflammatory processes, direct studies on the anti-inflammatory or immunomodulatory effects of this specific chemical series are not found in the current scientific literature.

Analytical Method Development for Research Oriented Quantification and Detection of 1 Pyrimidin 4 Yl Azetidin 3 Amine

Chromatographic Techniques for Separation, Purity Analysis, and Quantification in Complex Research Matrices

Chromatographic methods are indispensable for the separation of 1-(Pyrimidin-4-yl)azetidin-3-amine from impurities, starting materials, and metabolites, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a reliable HPLC method is a critical first step for its analysis in research samples.

A reversed-phase HPLC (RP-HPLC) method would be the initial approach, leveraging the compound's polarity. The pyrimidine (B1678525) and azetidine (B1206935) rings provide a combination of hydrophobic and hydrophilic characteristics suitable for separation on a C18 or C8 stationary phase. The primary amine group will be protonated at acidic pH, enhancing its interaction with the stationary phase and improving peak shape.

Method Development Parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. rjptonline.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate in water) and an organic modifier (e.g., acetonitrile or methanol) would be optimized to achieve good resolution and peak shape.

Detection: The pyrimidine ring contains a chromophore, making UV detection a viable option. A wavelength scan would determine the optimal detection wavelength, likely in the range of 240-280 nm. rjptonline.org

Flow Rate: A typical flow rate would be 1.0 mL/min.

Column Temperature: The column temperature would be maintained (e.g., at 30°C) to ensure reproducibility.

Validation of the developed HPLC method would be performed according to ICH guidelines and would include the following parameters:

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from other components, and peak purity should be confirmed using a photodiode array (PDA) detector. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98-102%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the presence of a polar primary amine group, which can lead to poor peak shape and thermal degradation in the GC inlet. nih.gov Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.

Derivatization Strategy: The primary amine on the azetidine ring is the target for derivatization. Common derivatizing agents for amines include:

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen on the amine with a trimethylsilyl (TMS) group.

Acylating agents: such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), which introduce a fluorinated acyl group, enhancing volatility and detection by an electron capture detector (ECD) if available.

The resulting derivative can then be analyzed by GC-MS, which provides both high separation efficiency and structural information from the mass spectrum, making it an excellent tool for trace analysis and impurity identification.

| Derivatizing Agent | Resulting Derivative | Advantages |

| BSTFA | Trimethylsilyl (TMS) derivative | Forms a stable derivative, good for general-purpose analysis. |

| TFAA | Trifluoroacetyl (TFA) derivative | Increases volatility, provides characteristic mass spectral fragments. |

| PFPA | Pentafluoropropionyl (PFP) derivative | Similar to TFA but with higher mass, can be useful for mass spectral interpretation. |

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and is particularly well-suited for the analysis of charged species and for chiral separations. mdpi.com Given that the azetidine ring in this compound could be a source of chirality if it is asymmetrically substituted, or if chiral impurities are present, CE would be the method of choice for enantiomeric separation.

Chiral CE Method Development: To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE). nih.govspringernature.com Cyclodextrins are the most commonly used chiral selectors for this purpose. mdpi.comspringernature.com

Chiral Selector: Neutral cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) or charged cyclodextrins (e.g., sulfated β-cyclodextrin) would be screened to find the optimal selector for resolving the enantiomers of this compound.

Background Electrolyte (BGE): The pH of the BGE is a critical parameter. An acidic BGE (e.g., phosphate buffer at pH 2.5) would ensure that the primary amine is protonated, allowing for separation based on differences in the electrophoretic mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector.

Applied Voltage and Temperature: These parameters would be optimized to achieve the best balance between resolution and analysis time.

| Chiral Selector | Type | Potential Application |

| β-Cyclodextrin | Neutral | General purpose, effective for a wide range of chiral compounds. |

| Hydroxypropyl-β-cyclodextrin | Neutral, derivatized | Increased solubility and often enhanced enantioselectivity. |

| Sulfated β-cyclodextrin | Anionic | Provides an additional separation mechanism based on electrostatic interactions, useful for cationic analytes. |

Spectroscopic Methods for In Vitro and In Vivo Detection in Research Samples (e.g., Fluorescence, UV-Vis)

Spectroscopic methods provide a rapid means of quantification and can be adapted for high-throughput screening and in vitro assays.

UV-Vis Spectroscopy: The pyrimidine ring in this compound possesses a strong UV chromophore, which can be exploited for direct quantification in simple, non-absorbing matrices. A calibration curve based on Beer-Lambert law would be constructed by measuring the absorbance at the λmax. While simple and rapid, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample.

Fluorescence Spectroscopy: The native fluorescence of this compound is likely to be weak. However, a highly sensitive fluorescence-based assay can be developed by derivatizing the primary amine group with a fluorogenic reagent. squ.edu.omresearchgate.net Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol, or fluorescamine, react with primary amines to produce highly fluorescent products. This approach offers significantly higher sensitivity and selectivity compared to UV-Vis absorption.

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Measurement of light absorption by the pyrimidine chromophore. | Simple, rapid, non-destructive. | Low specificity, lower sensitivity compared to fluorescence. |

| Fluorescence Spectroscopy | Derivatization of the primary amine with a fluorogenic reagent to produce a fluorescent product. | High sensitivity and selectivity, suitable for trace analysis. | Requires a derivatization step, potential for reagent interference. |

Bioanalytical Method Validation for Preclinical Research Sample Analysis and Stability Studies

For the quantification of this compound in biological matrices such as plasma or tissue homogenates for preclinical research, a validated bioanalytical method is essential. europa.eueuropa.eu This is typically achieved using LC-MS/MS due to its high sensitivity and selectivity. The validation would be conducted in accordance with regulatory guidelines. europa.euich.orgnih.gov

The validation process ensures that the method is reliable for its intended purpose and would include the following key parameters:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6-8 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy and Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | Replicate analyses of quality control (QC) samples at multiple concentration levels (low, medium, high) should have mean concentrations within ±15% of nominal values, with a precision (CV) of ≤ 15%. For the Lower Limit of Quantitation (LLOQ), it is ±20% and ≤ 20%, respectively. |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Future Perspectives and Emerging Research Directions for 1 Pyrimidin 4 Yl Azetidin 3 Amine

Exploration of Unexplored Reactivity and Novel Synthetic Opportunities

The future synthesis of 1-(pyrimidin-4-yl)azetidin-3-amine derivatives will likely focus on enhancing efficiency, scalability, and the introduction of diverse functionalities. While established methods like nucleophilic aromatic substitution are effective, exploring novel catalytic C-N cross-coupling reactions could provide milder conditions and broader substrate scope. acs.org The inherent ring strain of the azetidine (B1206935) moiety presents both a challenge and an opportunity; ring-opening reactions could be exploited to generate novel acyclic or larger heterocyclic scaffolds not easily accessible through other means.

Furthermore, the pyrimidine (B1678525) ring offers multiple sites for functionalization. Future synthetic endeavors could explore late-stage C-H activation to directly attach new substituents, bypassing the need for pre-functionalized starting materials. The amino group on the azetidine ring serves as a versatile handle for derivatization, allowing for the construction of amide, sulfonamide, or urea linkages to explore a wide range of chemical space and structure-activity relationships (SAR). nih.gov

Table 1: Potential Synthetic Strategies for Derivative Generation

| Strategy | Description | Potential Outcome |

|---|---|---|

| Catalytic C-N Coupling | Employing advanced palladium or copper catalysts to form the pyrimidine-azetidine bond. | Improved yields, milder reaction conditions, and greater tolerance of functional groups. |

| Ring-Opening Reactions | Utilizing the strain of the azetidine ring to react with nucleophiles, leading to ring cleavage. | Access to novel linear and macrocyclic structures with unique pharmacological profiles. |

| Late-Stage C-H Functionalization | Directly modifying the C-H bonds on the pyrimidine ring using transition metal catalysis. | Rapid generation of diverse analogues from a common intermediate, accelerating SAR studies. |

| Amino Group Derivatization | Acylation, sulfonylation, or reductive amination of the primary amine on the azetidine. | Creation of extensive libraries of compounds with varied physicochemical properties for screening. |

Application in Advanced Chemical Biology Tools (e.g., PROTACs, Photoaffinity Probes)

The this compound scaffold is well-suited for incorporation into sophisticated chemical biology tools designed to probe complex biological systems.

PROTACs (Proteolysis-Targeting Chimeras): The structure of this compound makes it an attractive component for PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Derivatives of this compound could be developed to act as the warhead that binds to a specific protein of interest. The amine handle provides a convenient attachment point for a linker, which is then connected to an E3 ligase-binding moiety.

Photoaffinity Probes: These are powerful tools for identifying the specific protein targets of a small molecule. nih.gov A photoaffinity probe based on this compound would incorporate a photoreactive group (like a diazirine or benzophenone) and a reporter tag (such as biotin or an alkyne for click chemistry). nih.govmdpi.com Upon irradiation with UV light, the probe forms a covalent bond with its binding partner, allowing for subsequent isolation and identification via mass spectrometry. nih.gov This can validate known targets and uncover previously unknown off-target effects, which is crucial for understanding a compound's full biological activity. harvard.edu

Table 2: Components of a Potential Photoaffinity Probe

| Component | Function | Example Moiety |

|---|---|---|

| Specificity Unit | Reversibly binds to the target protein. | This compound derivative |

| Photoreactive Moiety | Forms a covalent bond upon UV light activation. | Diazirine, Benzophenone |

| Reporter Tag | Enables detection and isolation of the probe-protein complex. | Biotin, Alkyne, Fluorophore |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The amenability of the this compound core to chemical modification makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS) campaigns. By systematically varying substituents on both the pyrimidine and azetidine rings, large libraries of related compounds can be synthesized.

For instance, a combinatorial approach could involve reacting a common intermediate, such as 1-(2-chloropyrimidin-4-yl)azetidin-3-amine, with a diverse set of amines to modify the pyrimidine ring. Concurrently, the azetidine amine could be reacted with a library of carboxylic acids or sulfonyl chlorides. These libraries can then be subjected to HTS against a panel of biological targets, such as kinases or G protein-coupled receptors (GPCRs). An in-house screening campaign was successfully used to identify a related compound, 4-(3-azetidin-1-yl)pyrimidin-2-amine, as a partial agonist for the histamine (B1213489) H3 receptor, demonstrating the utility of this approach. acs.orgnih.govnih.gov

This strategy allows for the rapid exploration of the structure-activity landscape, facilitating the identification of initial "hit" compounds. Subsequent focused libraries can then be designed to optimize these hits for potency, selectivity, and pharmacokinetic properties. researchgate.net

Addressing Challenges in Selectivity, Specificity, and Target Engagement in Research

A primary challenge in drug discovery is achieving high selectivity for the intended target to minimize off-target effects. The rigid, three-dimensional nature of the azetidine ring in this compound can be advantageous in this regard, as it restricts the conformational freedom of the molecule, potentially leading to more specific interactions with a target's binding site. nih.gov

Research on related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines has shown that subtle structural modifications can have a profound impact on selectivity and potency. acs.org For example, in a series of histamine H3 receptor agonists, altering alkyl substituents on the pyrimidine ring and the azetidine's amino group led to significant variations in binding affinity (pKi) and functional potency (pEC50). nih.gov Specifically, removing a substituent at the R1 position of the pyrimidine ring and adding an n-propyl group to the exocyclic amine resulted in a compound (14d) with nanomolar activity and high potency. acs.orgnih.gov

Future research will need to systematically explore these relationships for new targets. This involves iterative cycles of designing and synthesizing new analogues, followed by rigorous biological evaluation. Computational tools, such as molecular docking and molecular dynamics simulations, can aid in this process by predicting how different derivatives will bind to a target protein, thereby guiding the design of more selective and potent compounds. acs.orgresearchgate.net

Table 3: Example Structure-Activity Relationship (SAR) Data for Histamine H3 Receptor Agonists

| Compound | R1 Substituent | R2 Substituent | pKi | pEC50 |

|---|---|---|---|---|

| Histamine | N/A | N/A | 7.4 | 8.6 |

| 11b | Isopropyl | Methyl | 6.8 | 7.1 |

| 14b | H | Methyl | 8.0 | 8.5 |

| 14c | H | Ethyl | 8.2 | 8.8 |

| 14d | H | n-Propyl | 8.5 | 9.5 |

Data adapted from research on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues. acs.orgnih.gov

Potential for Multidisciplinary Collaborations and Translational Research Opportunities

The therapeutic potential of compounds derived from the this compound scaffold spans multiple disease areas, including oncology, infectious diseases, and neurology, creating fertile ground for multidisciplinary collaborations. mdpi.commedwinpublishers.comnih.gov For example, developing a novel kinase inhibitor for cancer would require collaboration between medicinal chemists (for synthesis), biochemists (for enzyme assays), cell biologists (for cellular activity studies), and pharmacologists (for in vivo animal models).

Translational research opportunities are significant. A key step is moving from in vitro activity to in vivo efficacy. Studies on the related compound VUF16839 (14d) demonstrated this transition; after showing high in vitro potency as a histamine H3 receptor agonist, it was tested in a social recognition test in mice, where it produced an amnesic effect, confirming its activity in a living system. nih.govnih.gov This type of research, which bridges the gap between basic science and clinical application, is essential.

Future collaborations could involve academic research labs, pharmaceutical companies, and clinical research organizations. Such partnerships are critical for navigating the complex path of drug development, from initial discovery through preclinical testing and eventually to human clinical trials. The diverse biological activities associated with azetidine and pyrimidine cores suggest that derivatives of this compound could yield promising lead compounds for a variety of therapeutic indications. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(Pyrimidin-4-yl)azetidin-3-amine, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with azetidine precursors under reflux conditions. For example, analogous procedures use reflux in polar aprotic solvents (e.g., DMF or DCM) for 12–24 hours, followed by column chromatography (eluent: chloroform/methanol mixtures) and crystallization from diethyl ether or ethanol . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants can improve yields.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming structural integrity, particularly for distinguishing azetidine ring protons (δ 3.0–4.0 ppm) and pyrimidine aromatic protons (δ 7.0–9.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, methanol/water mobile phase) assesses purity (>95% recommended for biological assays) . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may pose irritant or toxic risks; refer to analogous Safety Data Sheets (SDS) for pyrimidine-azetidine hybrids, which recommend storage at –20°C under inert gas (argon/nitrogen) to prevent degradation. Spills should be neutralized with absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times). Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and statistical tools like ANOVA to assess significance. Replicate studies under standardized protocols (e.g., fixed pH, temperature) and compare with structurally validated analogs (e.g., pyridinyl-piperidine amines) to isolate structure-activity relationships (SAR) .

Q. What experimental design strategies optimize reaction yields for novel this compound analogs?

- Methodological Answer : Employ factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between reflux time (12–24 hrs), solvent (DMF vs. DCM), and base (K₂CO₃ vs. Et₃N). Response surface methodology (RSM) further refines optimal conditions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like kinases, guiding SAR studies. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from azetidine ring-opening or pyrimidine deamination. Use scavenger resins (e.g., polymer-bound isocyanate) to trap reactive intermediates. Alternatively, employ flow chemistry to control reaction exothermicity and reduce side reactions. LC-MS tracking of intermediates can pinpoint degradation pathways .

Key Considerations

- Theoretical Frameworks : Align experimental design with ontological/epistemological goals (e.g., mechanistic vs. exploratory studies) .

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and access controls to protect sensitive data .

- Ethical Compliance : Adhere to institutional safety protocols for hazardous compounds, especially in biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。